

# Independent Verification of ML267's Inhibitory Effects: A Comparative Guide

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## Compound of Interest

Compound Name: ML267  
Cat. No.: B10763852

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphopantetheinyl transferase (PPTase) inhibitor **ML267** with alternative compounds. The information presented herein is supported by experimental data to aid in the evaluation of **ML267** for research and drug development purposes.

## Introduction to ML267 and its Target

**ML267** is a potent, small-molecule inhibitor of bacterial phosphopantetheinyl transferases (PPTases)[1][2][3]. PPTases are essential enzymes in bacteria that catalyze the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides[1]. By inhibiting PPTase, **ML267** disrupts these critical metabolic pathways, leading to antibacterial effects, particularly against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA)[1]. The primary target of **ML267** is the Sfp-type PPTase, with a reported half-maximal inhibitory concentration (IC<sub>50</sub>) of 0.29 μM[3]. It also exhibits inhibitory activity against AcpS-type PPTase with an IC<sub>50</sub> of 8.1 μM[3].

## Comparative Analysis of PPTase Inhibitors

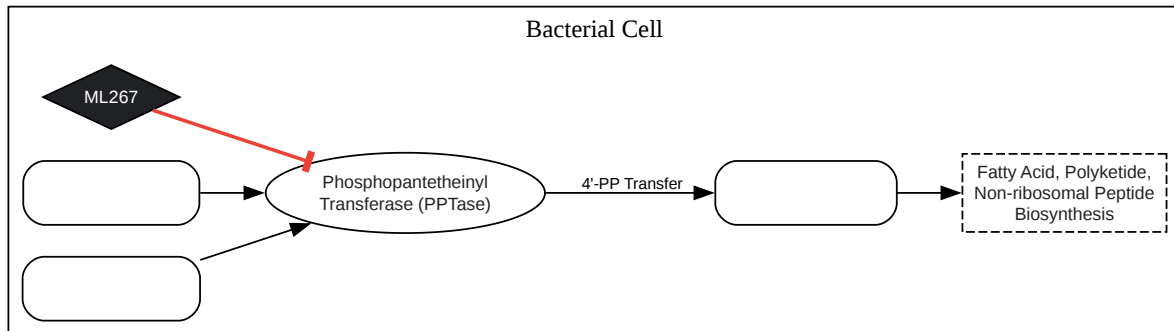
To provide a comprehensive evaluation of **ML267**, its inhibitory potency is compared with other known PPTase inhibitors. The following table summarizes the available quantitative data. It is important to note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions and specific PPTase enzymes used in the assays.

Inhibitor	Target PPTase	IC50 (μM)	Assay Type	Reference
ML267	Sfp (Bacillus subtilis)	0.29	qHTS	[3]
AcpS (Escherichia coli)	8.1	qHTS	[3]	
Wyeth Compound 16	Sfp (Bacillus subtilis)	>100 (inactive)	Primary Screen	[1]
Aminido-urea 8918	PptT (Mycobacterium tuberculosis)	2.3	BpsA Assay	
PptT (Mycobacterium tuberculosis)	0.23	FP Assay		
PptAb (Mycobacterium abscessus)	nM range	In vitro conversion assay		
SCH 538415	AcpS	-	HTS	

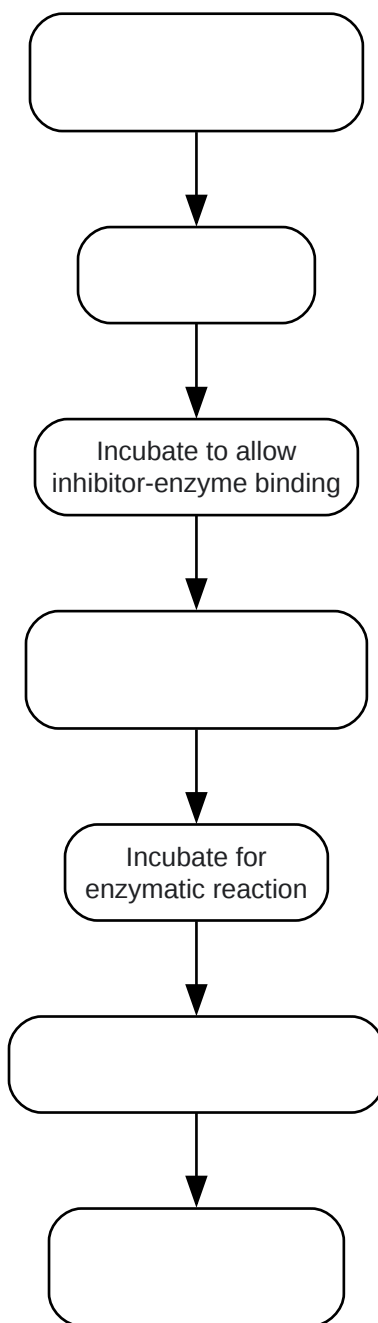
Note: To date, independent verification of the IC50 value for **ML267** from a source other than the initial discovery report has not been identified in the public literature. The data for Wyeth Compound 16 indicates it was inactive in the primary screen against Sfp-PPTase when re-evaluated alongside **ML267**[1].

## Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach for inhibitor screening, the following diagrams are provided.



## Quantitative High-Throughput Screening (qHTS) Workflow



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## References

- [1. Discovery of ML 267 as a Novel Inhibitor of Pathogenic Sfp phosphopantetheinyl transferase \(PPTase\) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [2. 4-\(3-Chloro-5-\(trifluoromethyl\)pyridin-2-yl\)-N-\(4-methoxypyridin-2-yl\)piperazine-1-carbothioamide \(ML267\), a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. medchemexpress.com \[medchemexpress.com\]](#)
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